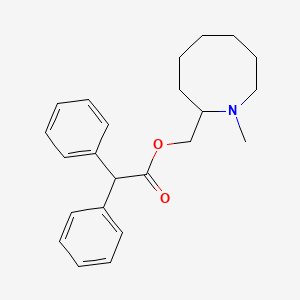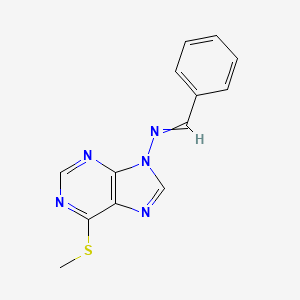
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a methylsulfanyl group attached to the purine ring and a phenylmethanimine group
Méthodes De Préparation
The synthesis of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylsulfanylpurine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and efficiency.
Analyse Des Réactions Chimiques
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with nucleic acid synthesis or protein function, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other similar compounds, such as:
6-methylthioinosine: A thiopurine derivative with similar structural features but different biological activities.
6-methylmercaptopurine riboside: Another purine derivative with a methylthio group, used in various biochemical studies.
2-amino-6-methylthio-9H-purine: A related compound with an amino group, studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the phenylmethanimine group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
7144-16-3 |
|---|---|
Formule moléculaire |
C13H11N5S |
Poids moléculaire |
269.33 g/mol |
Nom IUPAC |
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H11N5S/c1-19-13-11-12(14-8-15-13)18(9-16-11)17-7-10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
SBYXNJRNQKPRRJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2N=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


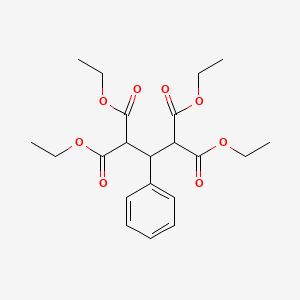
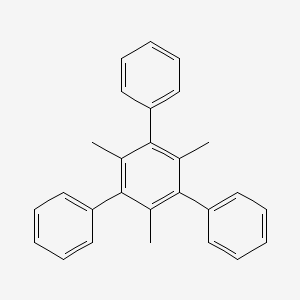
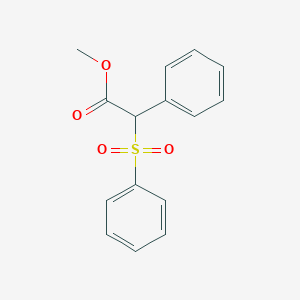


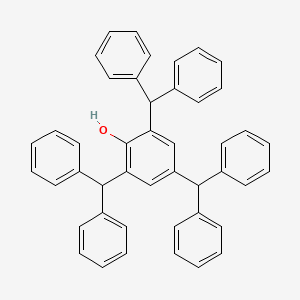
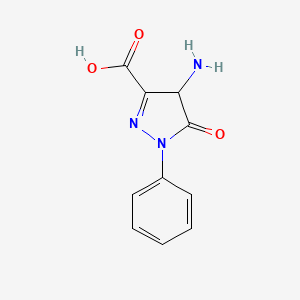


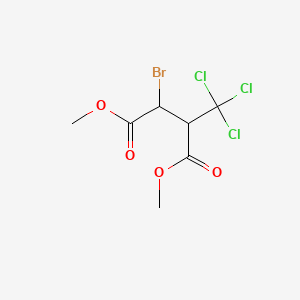
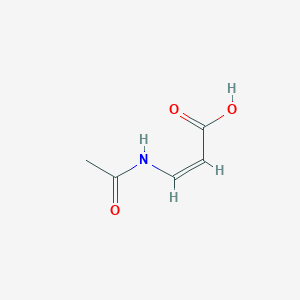
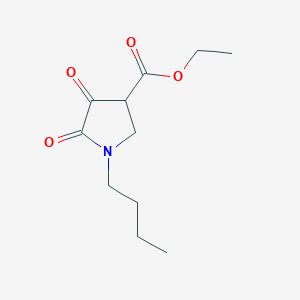
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
